molecular formula C24H20ClFN2O3S B2653108 N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893281-85-1

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2653108
CAS No.: 893281-85-1
M. Wt: 470.94
InChI Key: FHJZQUPMWJDLLP-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenylmethyl group attached to an acetamide moiety, which is linked to a 1H-indole core substituted at position 3 with a 2-fluorophenyl methanesulfonyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3S/c25-20-10-4-1-7-17(20)13-27-24(29)15-28-14-23(19-9-3-6-12-22(19)28)32(30,31)16-18-8-2-5-11-21(18)26/h1-12,14H,13,15-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJZQUPMWJDLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

  • Compound A: N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide () Key Difference: The 4-fluorophenylmethanesulfonyl group replaces the 2-fluorophenylmethanesulfonyl in the target compound. The cyclohexenylethyl group substitutes the 2-chlorophenylmethyl. Impact: The para-fluorine on the sulfonyl group may enhance metabolic stability compared to ortho-substitution due to reduced steric hindrance.
  • Compound B : 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide ()

    • Key Difference : The acetamide is linked to a 4-methoxyphenyl instead of 2-chlorophenylmethyl.
    • Impact : The methoxy group introduces electron-donating effects, which may alter binding interactions in enzyme targets (e.g., cyclooxygenase-2) compared to the electron-withdrawing chloro substituent .

Modifications in Sulfonyl and Amide Groups

  • Compound C: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide () Key Difference: A 4-chlorobenzoyl group replaces the 2-chlorophenylmethyl, and the sulfonyl group is attached to a 4-fluorophenyl. The para-fluorine on the sulfonyl group may improve metabolic resistance compared to ortho-fluorine .
  • Compound D : N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()

    • Key Difference : A bis(trifluoromethyl)phenylsulfonyl group replaces the 2-fluorophenylmethanesulfonyl.
    • Impact : The trifluoromethyl groups enhance electron-withdrawing effects, possibly increasing binding affinity to targets like COX-2 but reducing metabolic stability due to higher hydrophobicity .

Antioxidant Activity

  • Target Compound: The sulfonyl group may contribute to moderate antioxidant activity via radical scavenging, though less potent than hydroxyimino-substituted analogs (e.g., compound 3a in ), which exhibit stronger Fe³⁺ reduction capacity .

Enzyme Inhibition and Selectivity

  • Compound E : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide ()
    • Key Difference : A phenethyl amide replaces the 2-chlorophenylmethyl group.
    • Impact : The phenethyl group in Compound E was associated with selective COX-2 inhibition but poor metabolic stability. The target compound’s 2-chlorophenylmethyl group may mitigate these issues by reducing P450-mediated oxidation .

Metabolic Stability

  • MetaSite Predictions : Fluorine substituents (2- or 4-position) on the phenylsulfonyl group are predicted to shift metabolic soft spots from amide oxidation to O-demethylation or sulfonyl cleavage, as seen in related analogs (). The target compound’s ortho-fluorine may slow metabolism compared to para-substituted derivatives .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chlorophenyl group, a fluorophenyl group linked via a methanesulfonyl moiety, and an indole derivative. Its molecular formula is C19H18ClFNO2S, and it exhibits properties typical of many bioactive compounds, such as lipophilicity and the ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar moieties have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as mycobacteria like Mycobacterium tuberculosis . The structure-activity relationship (SAR) indicates that modifications in the aromatic rings influence antibacterial potency.

CompoundActivity AgainstReference
This compoundActive against Gram-positive bacteria
Similar compoundsActive against E. faecalis and M. tuberculosis

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Compounds with related structures have been shown to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, some indole derivatives demonstrated IC50 values as low as 4.2 μM against A375 melanoma cells .

Case Study: Indole Derivatives

In a study focusing on indole derivatives, it was found that the introduction of electron-withdrawing groups significantly enhanced anticancer activity. The compound's mechanism involved the inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.

Compound TypeIC50 (μM)Cancer Cell Line
Indole Derivative4.2A375
Indole Derivative1.88MCF-7
Indole Derivative0.98CDK2 Inhibition

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may exhibit anti-inflammatory properties due to its structural similarities with known anti-inflammatory agents . The presence of the indole moiety is often associated with modulation of inflammatory pathways.

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